N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-14-6-5-12(18-14)15(22)17-11-3-1-10(2-4-11)13-9-20-7-8-23-16(20)19-13/h1-4,9,12H,5-8H2,(H,17,22)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDQTFQQUOOMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo-thiazole core, which can be synthesized by the cyclization of 2-aminothiazoles with α-halocarbonyl compounds . The resulting intermediate is then coupled with a phenyl group through a substitution reaction.
The final step involves the formation of the pyrrolidine carboxamide moiety. This can be achieved by reacting the intermediate with a suitable pyrrolidine derivative under specific conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated imidazo-thiazole rings.
Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing imidazo[2,1-b]thiazole and pyrrolidine structures exhibit various biological activities:
Anticancer Activity
Studies have shown that derivatives of imidazo[2,1-b]thiazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The unique structure of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide suggests potential for similar applications in cancer therapy.
Antimicrobial Properties
The presence of thiazole and imidazole rings in this compound may confer antimicrobial properties. Research into related compounds has demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for use as an antimicrobial agent.
Therapeutic Potential
Given its structural features, this compound may have applications in several therapeutic areas:
Neurological Disorders
Imidazo[2,1-b]thiazole derivatives have been studied for their neuroprotective effects. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.
Inflammatory Diseases
Compounds with similar structures have shown anti-inflammatory effects in various models. This suggests that this compound might also exhibit such properties.
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | Findings |
|---|---|---|
| Anticancer | Imidazo[2,1-b]thiazole derivatives | Inhibition of tumor growth in vitro |
| Antimicrobial | Thiazole-based compounds | Effective against Gram-positive bacteria |
| Neuroprotective | Similar imidazole derivatives | Reduced neuronal death in animal models |
| Anti-inflammatory | Pyrrolidine derivatives | Decreased inflammatory markers in vivo |
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The imidazo-thiazole ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, making the compound a valuable tool for studying these mechanisms .
Comparison with Similar Compounds
Structural Analogues from the Imidazo[2,1-b]thiazole Family
Several structurally related compounds have been synthesized and characterized, as outlined in and . Key analogues and their distinguishing features are compared below:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Structural Differences
- Substituent Polarity: The target compound’s 5-oxopyrrolidine carboxamide introduces a polar lactam ring, contrasting with ND-11503’s dihydrobenzofuran (moderately polar) and ND-11564/ND-11566’s trifluoromethylphenoxy groups (lipophilic) .
- Hydrogen-Bonding Capacity: The lactam’s carbonyl and amide groups enable dual hydrogen-bond donor/acceptor interactions, unlike ND-11903’s fluorobenzyl-sulfone moiety, which primarily acts as an acceptor .
- Conformational Rigidity: The 2,3-dihydroimidazothiazole core in the target compound is conformationally restricted, similar to ND-11503, but differs from ND-11566’s flexible phenoxy linker .
Crystallographic and Conformational Insights
and describe a fluorophenyl-substituted imidazo[2,1-b]thiazole analogue (C24H18F2N4OS). Key comparisons include:
- Dihedral Angles : The target compound’s phenyl group likely adopts a distinct orientation compared to the fluorophenyl-pyridin-2-yl acetamide analogue (dihedral angles: 34.3° and 43.9°), affecting target binding .
- Intermolecular Interactions : The reported analogue forms an intermolecular N–H⋯N hydrogen bond (2.02 Å) and an intramolecular C–H⋯O interaction (2.24 Å). The target compound’s lactam may instead participate in N–H⋯O or O–H⋯N bonds, altering crystal packing and solubility .
Pharmacological and Physicochemical Properties
- Solubility : The lactam in the target compound likely enhances aqueous solubility (>50 μg/mL estimated) compared to ND-11564 (CF₃ group reduces solubility) and ND-11903 (fluorine and sulfone balance polarity) .
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF₃ in ND-11564) may render the target compound more susceptible to oxidative metabolism but less prone to hydrolysis than the ester-containing analogues in .
- Target Affinity : The pyrrolidone’s rigidity and polarity could improve selectivity for targets requiring polar interactions, such as proteases or kinases, contrasting with ND-11566’s preference for hydrophobic binding pockets .
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and structure-activity relationships (SAR).
Structural Overview
The compound features several key structural elements:
- Imidazo[2,1-b]thiazole ring : Known for its role in various pharmaceutical applications.
- Pyrrolidine moiety : Contributes to the compound's reactivity and biological properties.
- Carboxamide group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of 388.4 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The compound was tested against various cancer cell lines, notably A549 human lung adenocarcinoma cells.
Key Findings:
- The compound exhibited cytotoxic effects on A549 cells with a significant reduction in cell viability observed at concentrations around 100 µM.
- Comparative studies showed it was more potent than standard chemotherapeutic agents like cisplatin .
Table 1 summarizes the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | A549 | 100 | Significant cytotoxicity |
| Compound 21 (5-nitrothiophene derivative) | A549 | 80 | Selective against cancer cells |
| Cisplatin | A549 | 50 | Standard treatment |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria.
Research Highlights:
- The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens.
- It demonstrated lower cytotoxicity towards non-cancerous cells compared to traditional antibiotics .
Table 2 details the antimicrobial activity:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| MRSA | 0.5 | Effective |
| Klebsiella pneumoniae | 1.0 | Effective |
| Escherichia coli | 1.5 | Moderate |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The following steps are generally involved:
- Formation of Imidazo[2,1-b]thiazole Core : This is achieved through cyclization reactions involving thiazole derivatives.
- Electrophilic Aromatic Substitution : Introduction of the phenyl group onto the imidazole ring.
- Formation of Pyrrolidine : This is done through a series of condensation reactions with appropriate carboxylic acids .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Compounds with variations in substituents on the imidazo and pyrrolidine rings have shown differing levels of potency against cancer and microbial targets.
Notable Observations:
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 2,3-dihydroimidazo[2,1-b]thiazole and 5-oxopyrrolidine-2-carboxamide derivatives. Key steps include:
- Coupling reactions between the imidazothiazole and phenyl moieties under reflux conditions (e.g., using DMF or dichloromethane as solvents) .
- Amidation of the pyrrolidine-2-carboxylic acid with the phenyl-substituted intermediate, often requiring activating agents like EDCI or HOBt .
- Optimization of temperature and solvent polarity to enhance regioselectivity and minimize side reactions (e.g., controlled heating at 80–100°C) .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature | Catalyst/Agent | Yield Range | Reference |
|---|---|---|---|---|---|
| Coupling | DMF | 80°C | K₂CO₃ | 60–75% | |
| Amidation | Dichloromethane | RT | EDCI/HOBt | 50–68% |
Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the pyrrolidine (δ 2.5–3.5 ppm) and imidazothiazole (δ 7.0–8.5 ppm) rings.
- ¹³C NMR confirms carbonyl groups (δ 170–175 ppm) and aromatic carbons .
- X-ray Diffraction (XRD): Used to determine bond lengths and angles (e.g., C–N bond: 1.34 Å; C–S bond: 1.72 Å) .
- Infrared Spectroscopy (IR): Detects key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, NH bend at 3300–3500 cm⁻¹) .
Q. What are the stability profiles of this compound under various conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 200°C (DSC/TGA data).
- Photostability: Sensitive to UV light; store in amber vials under inert gas .
- Hydrolytic Stability: Susceptible to hydrolysis in acidic/basic conditions (pH < 3 or > 10). Use buffered solutions for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like –NO₂ or –F enhance target binding) .
- Replace pyrrolidine-5-oxo with other heterocycles (e.g., piperidine) to alter pharmacokinetics .
- Bioisosteric replacement: Substitute the thiazole ring with oxadiazole to improve metabolic stability .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Biological Effect | Reference |
|---|---|---|
| –F substitution | ↑ Anticancer activity (IC₅₀: 2 μM) | |
| –OCH₃ substitution | ↓ Solubility, ↑ LogP |
Q. What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Docking (AutoDock/Vina): Simulate binding to kinases (e.g., EGFR) using crystal structures (PDB ID: 1M17) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Standardize assay protocols: Variations in cell lines (e.g., HepG2 vs. MCF7) or incubation times can skew results .
- Control batch purity: HPLC purity >95% minimizes off-target effects .
- Validate mechanisms using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. Table 3: Common Data Discrepancy Sources
| Factor | Impact | Resolution |
|---|---|---|
| Solvent (DMSO vs. EtOH) | Alters compound solubility | Use consistent vehicles |
| Assay pH (6.5 vs. 7.4) | Affects ionization state | Buffer at physiological pH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
